molecular formula C23H22N4O4 B2707044 N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-18-3

N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2707044
CAS No.: 921807-18-3
M. Wt: 418.453
InChI Key: KOZGJALVKVGILN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a p-tolyl group attached to a pyrrolo[3,2-d]pyrimidine core.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl, methyl, and p-tolyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and p-tolyl chloride, with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
  • N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity, while the p-tolyl group contributes to its stability and binding affinity to molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-4-31-17-11-7-15(8-12-17)24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZGJALVKVGILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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